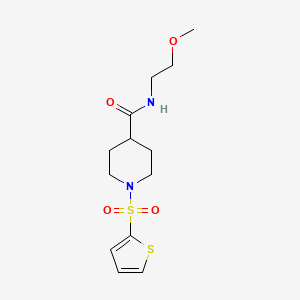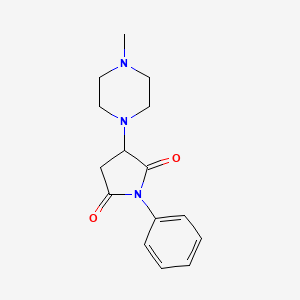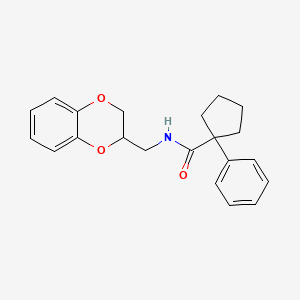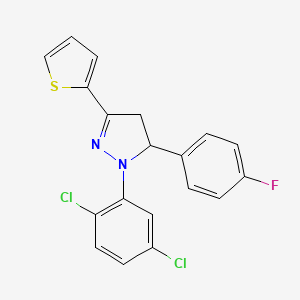![molecular formula C22H26N2O B5178386 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)
1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is a key enzyme involved in several signaling pathways.
科学的研究の応用
1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in several animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use in the treatment of mood disorders such as bipolar disorder and depression.
作用機序
1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol is a potent inhibitor of this compoundβ, which is a key enzyme involved in several signaling pathways. This compoundβ is involved in the regulation of glycogen metabolism, gene expression, and cell survival. Inhibition of this compoundβ by this compound leads to the activation of several downstream signaling pathways that are involved in neuroprotection and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key neurotrophic factor involved in the regulation of neuronal survival and plasticity. It has also been shown to increase the levels of anti-apoptotic proteins and decrease the levels of pro-apoptotic proteins, which leads to increased cell survival. In addition, it has been shown to have anti-inflammatory effects and to increase the levels of antioxidant enzymes.
実験室実験の利点と制限
1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol has several advantages for lab experiments. It is a potent and selective inhibitor of this compoundβ, which makes it a valuable tool for studying the role of this compoundβ in various biological processes. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of mood disorders such as bipolar disorder and depression. In addition, future research could focus on developing more soluble derivatives of this compound that can be administered more easily to cells or animals. Finally, there is a need for further studies to investigate the off-target effects of this compound on other kinases, in order to better understand its mechanism of action.
合成法
The synthesis of 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol involves several steps. The starting material is 6-methyl-2,3,4,9-tetrahydro-1H-carbazole, which is reacted with phenylacetyl chloride in the presence of a base to form the corresponding amide. This amide is then reduced with sodium borohydride to give the amine intermediate. Finally, the amine is reacted with 3-chloro-1-propanol in the presence of a base to yield the desired product.
特性
IUPAC Name |
1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-15-10-11-20-19(12-15)18-8-5-9-21(22(18)24-20)23-14-17(25)13-16-6-3-2-4-7-16/h2-4,6-7,10-12,17,21,23-25H,5,8-9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUQJHGDWUFPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)


![6-[5-(4-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5178326.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5178327.png)

![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)

![N-(4-chlorobenzyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5178345.png)
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)
![1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5178397.png)
